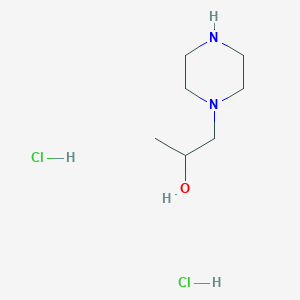
1-Piperazin-1-ylpropan-2-ol dihydrochloride
Overview
Description
1-Piperazin-1-ylpropan-2-ol dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2O . It has a molecular weight of 217.14 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Piperazin-1-ylpropan-2-ol dihydrochloride, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The InChI code for 1-Piperazin-1-ylpropan-2-ol dihydrochloride is 1S/C7H16N2O.2ClH/c1-7(10)6-9-4-2-8-3-5-9;;/h7-8,10H,2-6H2,1H3;2*1H .Physical And Chemical Properties Analysis
1-Piperazin-1-ylpropan-2-ol dihydrochloride is a solid compound . It has a molecular weight of 217.14 .Scientific Research Applications
Enantioselective Synthesis and CGRP Receptor Inhibition
A potent calcitonin gene-related peptide (CGRP) receptor antagonist, with a structure involving piperazine, was developed through a convergent, stereoselective, and economical synthesis. This research highlights the compound's significance in the synthesis of CGRP receptor inhibitors, showcasing its application in addressing conditions like migraines through inhibiting CGRP receptors (Cann et al., 2012).
Antidepressant and Antianxiety Properties
Novel derivatives of 1-piperazinyl compounds have been synthesized and tested for their antidepressant and antianxiety activities. These derivatives show significant potential in treating depression and anxiety, demonstrating the versatility of 1-piperazin-1-ylpropan-2-ol dihydrochloride derivatives in psychiatric disorder treatments (Kumar et al., 2017).
Antifungal Applications
Research into optically active antifungal azoles incorporating piperazine units has led to compounds with significant activity against various fungal cultures, including resistant strains. This underscores the compound's utility in developing new antifungal agents, contributing to the fight against fungal infections (Upadhayaya et al., 2004).
Synthesis of Biologically Active Compounds
An efficient synthesis of differentially protected 2-(hydroxymethyl)piperazines from 1-piperazin-1-ylpropan-2-ol dihydrochloride demonstrates its application in creating building blocks for biologically active compounds. This research is crucial for pharmaceutical development, offering a pathway to a wide range of therapeutic agents (Gao & Renslo, 2007).
Antibacterial Activities
The synthesis and evaluation of novel 1,4-disubstituted piperazines highlight their significant antibacterial properties. Such studies reveal the potential of 1-piperazin-1-ylpropan-2-ol dihydrochloride derivatives in developing new antibiotics, especially against drug-resistant bacterial strains (Shroff et al., 2022).
properties
IUPAC Name |
1-piperazin-1-ylpropan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-7(10)6-9-4-2-8-3-5-9;;/h7-8,10H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAFEYPYDWOZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCNCC1)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazin-1-ylpropan-2-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




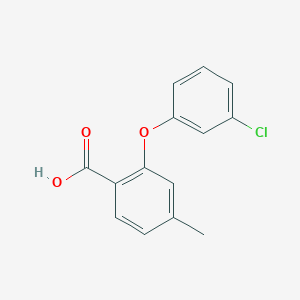
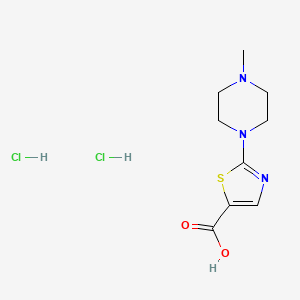
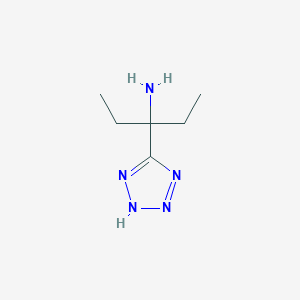
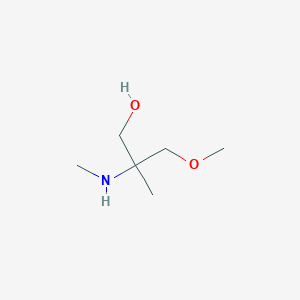
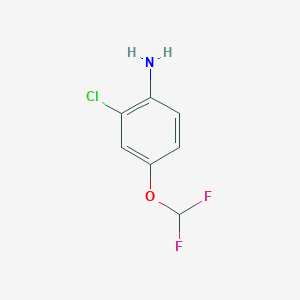
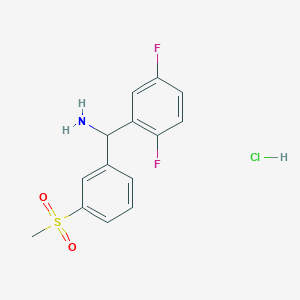
![3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1455861.png)
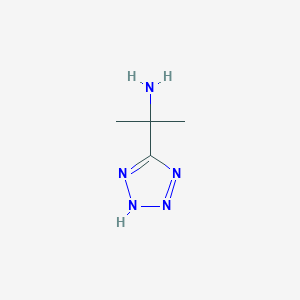
![5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1455863.png)
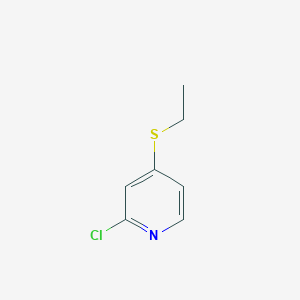
![2-[(Cyclobutylmethyl)amino]propan-1-ol](/img/structure/B1455867.png)
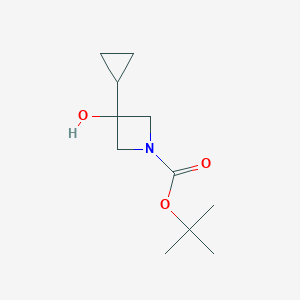
![Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B1455871.png)